4-(1-Piperidinyl)-3-buten-2-one
Description
4-(1-Piperidinyl)-3-buten-2-one is a synthetic organic compound characterized by a conjugated enone system (α,β-unsaturated ketone) substituted with a piperidinyl group at the 4-position. Its molecular formula is C₉H₁₃NO, and its CAS number is 107220-11-1 .
Properties
CAS No. |
1809-57-0 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.2215 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1-Piperidinyl)-3-buten-2-one can be synthesized through the reaction of piperidine with 3-bromo-3-buten-2-one. This reaction typically yields a mixture of 3,4-dipiperidinobutan-2-one and 4-piperidino-3-buten-2-one. The latter can also be formed by treating the dipiperidino derivative with a strong base such as triethylamine in tetrahydrofuran or sodium methoxide in methanol .
Industrial Production Methods: While specific industrial production methods for 4-piperidino-3-buten-2-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Piperidinyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butenone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(1-Piperidinyl)-3-buten-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-piperidino-3-buten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Piperidinyl vs. Aryl Groups: The piperidinyl group enhances solubility in polar solvents due to its basic nitrogen, whereas aryl-substituted analogs (e.g., hydroxyphenyl, nitrophenyl) exhibit varied electronic effects.
- Biological Relevance: Piperidinyl derivatives are common in drug design (e.g., iloperidone metabolites in ) due to their ability to interact with biological targets via hydrogen bonding or cation-π interactions . In contrast, hydroxyphenyl-substituted analogs demonstrate antimalarial and antitrypanosomal activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
